2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI) 2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 168629-05-8
VCID: VC0063773
InChI: InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m0/s1
SMILES: C1CC(CC2=C1C=CC=C2O)(C(=O)O)N
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI)

CAS No.: 168629-05-8

Main Products

VCID: VC0063773

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI) - 168629-05-8

CAS No. 168629-05-8
Product Name 2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI)
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name (2S)-2-amino-8-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-7-2-1-3-9(13)8(7)6-11/h1-3,13H,4-6,12H2,(H,14,15)/t11-/m0/s1
Standard InChIKey MIZUUMRXJDZBJU-NSHDSACASA-N
Isomeric SMILES C1C[C@](CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+]
SMILES C1CC(CC2=C1C=CC=C2O)(C(=O)O)N
Canonical SMILES C1CC(CC2=C1C=CC=C2O)(C(=O)[O-])[NH3+]
Synonyms 2-Naphthalenecarboxylicacid,2-amino-1,2,3,4-tetrahydro-8-hydroxy-,(S)-(9CI)
PubChem Compound 15200010
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator